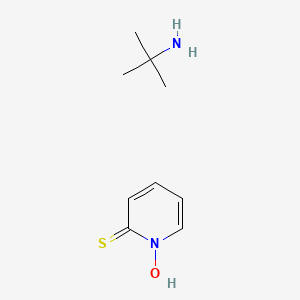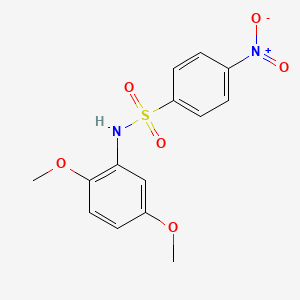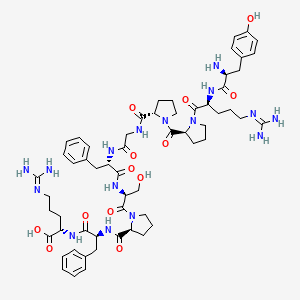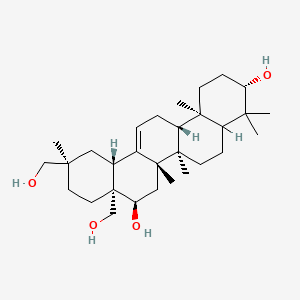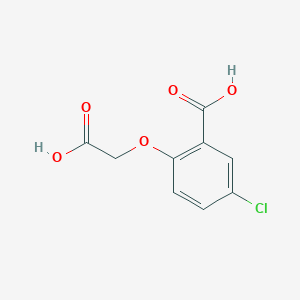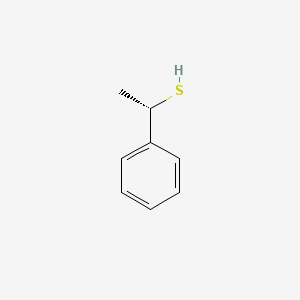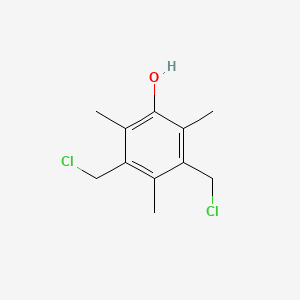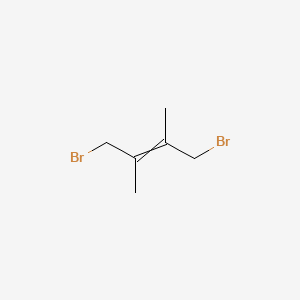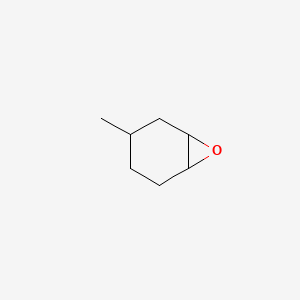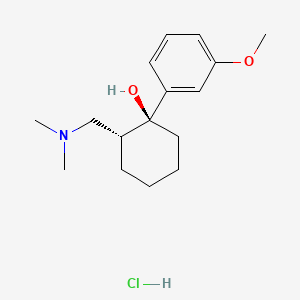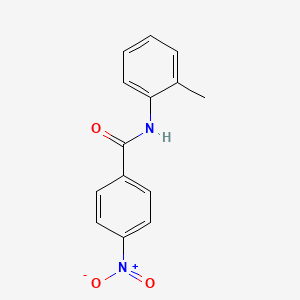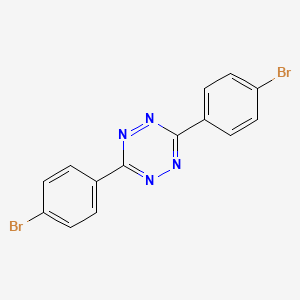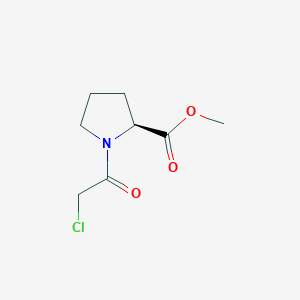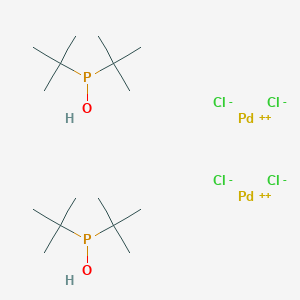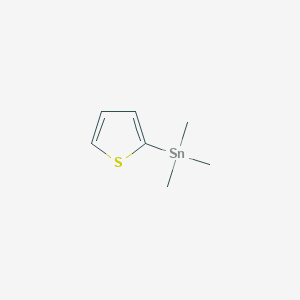
Stannane, trimethyl-2-thienyl-
Vue d'ensemble
Description
Stannane, trimethyl-2-thienyl-:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Organotin Halide Method: One common method involves the reaction of an organotin halide with a thiophene derivative. For example, trimethyltin chloride can react with 2-thienylmagnesium bromide to produce stannane, trimethyl-2-thienyl-.
Grignard Reagent Method: Another method involves the use of Grignard reagents. The reaction between trimethyltin chloride and 2-thienylmagnesium bromide in an inert atmosphere yields the desired compound[][1].
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually conducted under an inert atmosphere to prevent oxidation and other side reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Stannane, trimethyl-2-thienyl- can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: It can also participate in reduction reactions, typically involving reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where the tin atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Substitution: Halogens or other electrophiles in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Products typically include sulfoxides or sulfones.
Reduction: The major products are often the corresponding hydrocarbons.
Substitution: Depending on the substituent, products can vary widely but often include halogenated thiophenes.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Stannane, trimethyl-2-thienyl- is used as a catalyst in various organic synthesis reactions, including polymerization and coupling reactions.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds[][1].
Biology and Medicine:
Biological Studies: This compound is used in studies involving organotin compounds, which have applications in antifungal and antibacterial research.
Drug Development: It is explored for its potential in developing new pharmaceuticals due to its unique reactivity and ability to form stable complexes with biological molecules.
Industry:
Material Science: Used in the production of advanced materials, including conductive polymers and other electronic materials.
Agriculture: Organotin compounds, including stannane, trimethyl-2-thienyl-, are used in the formulation of pesticides and fungicides[][1].
Mécanisme D'action
The mechanism by which stannane, trimethyl-2-thienyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with biological molecules, disrupting normal cellular processes. In catalysis, the tin atom facilitates the formation and breaking of chemical bonds, enhancing reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Trimethylstannane: Similar in structure but lacks the 2-thienyl group, making it less reactive in certain organic synthesis reactions.
Tributyltin Compounds: These have longer alkyl chains and are used in different applications, such as antifouling paints and biocides.
Propriétés
IUPAC Name |
trimethyl(thiophen-2-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWZWRHJHVTXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471799 | |
| Record name | Stannane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37496-13-2 | |
| Record name | Stannane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
